molecular formula C8H14O3 B046341 3-Hydroxy-7-octenoic acid CAS No. 120676-01-9

3-Hydroxy-7-octenoic acid

Cat. No. B046341
M. Wt: 158.19 g/mol
InChI Key: QYQFJLBAOZQKQU-UHFFFAOYSA-N
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Description

3-Hydroxy-7-octenoic acid is a chemical compound with the CAS Registry Number 120676-01-9 . It is also known by the equivalent term 3-HXOA . The empirical formula for 7-Octenoic acid is C8H14O2 and it has a molecular weight of 142.20 .

Scientific Research Applications

  • Synthesis of Enantiomers : Greck, Ferreira, and Genêt (1996) demonstrated the synthesis of enantiomerically pure 3-hydroxypipecolic acids from methyl 7-methyl-3-oxo-6-octenoate, which is closely related to 3-Hydroxy-7-octenoic acid, using asymmetric hydrogenation and electrophilic amination. This work contributes to the field of organic synthesis (Greck, Ferreira, & Genêt, 1996).

  • Antitumor Agents : Chakraborty and Das (2000) synthesized the '2-methyl-1,3-diol' moiety of the epoxy octenoic acid moiety in depsipeptide cryptophycins. This research is significant for the study of potent antitumor agents (Chakraborty & Das, 2000).

  • Fungal Metabolism : Tahara and Mizutani (1978) explored the fungal hydration of trans-2-alkeneic acids, leading to the production of 3-hydroxyalkanoic acids, including derivatives of 3-Hydroxy-7-octenoic acid. This is useful for preparing dextrorotatory 3-hydroxy acids (Tahara & Mizutani, 1978).

  • Fluorescence Probes : Setsukinai et al. (2003) developed novel fluorescence probes for detecting reactive oxygen species. These probes can reliably detect highly reactive species and differentiate them from other reactive oxygen species, making them useful in biological and chemical applications. Although not directly mentioning 3-Hydroxy-7-octenoic acid, this study relates to the broader context of oxidative chemistry (Setsukinai et al., 2003).

  • Surface Chemistry : Bavisotto et al. (2021) investigated the adsorption and reaction pathways of 7-octenoic acid on copper, relevant to 3-Hydroxy-7-octenoic acid. Their findings are crucial for understanding surface chemistry and material science applications (Bavisotto et al., 2021).

  • Biosynthetic Pathways : Jiang, Meng, and Xian (2009) reviewed potential biosynthetic pathways for 3-hydroxypropionic acid production. Their evaluation of thermodynamic favorability highlights new techniques and research needs in biosynthesis, which is relevant to the study of similar compounds like 3-Hydroxy-7-octenoic acid (Jiang, Meng, & Xian, 2009).

Safety And Hazards

The safety data sheet for Octanoic acid suggests that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use non-sparking tools .

properties

IUPAC Name

3-hydroxyoct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2,7,9H,1,3-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQFJLBAOZQKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923515
Record name 3-Hydroxyoct-7-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-7-octenoic acid

CAS RN

120676-01-9
Record name 3-Hydroxy-7-octenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120676019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyoct-7-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
K Fritzsche, RW Lenz, RC Fuller - International Journal of Biological …, 1990 - Elsevier
… Pseudomonas oleovorans was grown separately on 3-hydroxy-6-octenoic acid and 3-hydroxy-7-octenoic acid as the only carbon source and under ammonium nutrient-limiting …
Number of citations: 174 www.sciencedirect.com
H Luesch, R Pangilinan, WY Yoshida… - Journal of natural …, 2001 - ACS Publications
… Distinctive features include the presence of a 2,2-dimethyl-3-hydroxy-7-octynoic acid residue in 1 and a 2,2-dimethyl-3-hydroxy-7-octenoic acid residue in 2, previously shown to be …
Number of citations: 139 pubs.acs.org
SP Gunasekera, CS Owle, R Montaser… - Journal of Natural …, 2011 - ACS Publications
… N-Me-phenylalanines, besides 2,2-dimethyl-3-hydroxy-7-octenoic acid (Dhoea) in 2 and 2,2-… confirmed the presence of a 2,2-dimethyl-3-hydroxy-7-octenoic acid in 2 and 2,2-dimethyl-3-…
Number of citations: 70 pubs.acs.org
MY Phyo, NP Katermeran, JX Goh, LT Tan - Phytochemistry, 2021 - Elsevier
… Reduced equivalents of Dhoya- and Hmoya-containing compounds, such as Dhoea (2,2-dimethyl-3-hydroxy-7-octenoic acid)/Dhoaa (2,2-dimethyl-3-hydroxy-7-octanoic acid) as well as …
Number of citations: 7 www.sciencedirect.com
G de Roo, MB Kellerhals, Q Ren… - Biotechnology and …, 2002 - Wiley Online Library
A novel and efficient method for the production of enantiomericaly pure R‐3‐hydroxyalkanoic acids and R‐3‐hydroxyalkanoic acid methylesters was developed. The described method …
Number of citations: 113 onlinelibrary.wiley.com
Y Inoue, N Yoshie - Progress in polymer science, 1992 - Elsevier
… oleovorans is grown on 3-hydroxy-6-octenoic adic or 3-hydroxy-7-octenoic acid. 24 The polyester obtained from 3-hydroxy-7octenoic acid contains primarily unsaturated C8 units, but it …
Number of citations: 243 www.sciencedirect.com
WB Porterfield, N Poenateetai, W Zhang - Iscience, 2020 - cell.com
… transitions: 3-hydroxy-7-octenoic acid 157.086 → 59.01 m/z, 3-hydroxy-7-octynoic acid 155.071 → 59.01 m/z. Standard curves were generated for 3-hydroxy-7-octenoic acid (from 50 µg/…
Number of citations: 12 www.cell.com
AJ Anderson, EA Dawes - Microbiological reviews, 1990 - Am Soc Microbiol
… oleovorans from 3-hydroxy-6-octenoic acid or 3-hydroxy-7octenoic acid as the sole carbon source; as previously observed for PHA produced from 1-octene (91), the polymer contained …
Number of citations: 928 journals.asm.org
B Hazer - The Handbook of Polyhydroxyalkanoates …, 2020 - books.google.com
… In an early experiment, Pseudomonas oleovorans was grown separately on 3-hydroxy6-octenoic acid and 3-hydroxy-7-octenoic acid as the only carbon source and under ammonium …
Number of citations: 0 books.google.com
T Hammond, JJ Liggat - Degradable Polymers: Principles and …, 1995 - Springer
The polyhydroxyalkanoates represents a range of polyesters produced from renewable resources by bacterial fermentation. The class includes the 3-hydroxybutyrate-co-3-…
Number of citations: 17 link.springer.com

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